molecular formula C26H25N3O4 B12419025 N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4

Cat. No.: B12419025
M. Wt: 447.5 g/mol
InChI Key: PWUCUSITNKSTMS-MDFGMSMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is a high-purity, deuterated compound primarily used as an internal standard in analytical chemistry and drug development research. This deuterium-labeled analog is structurally related to Tadalafil, a known cGMP-specific phosphodiesterase (PDE) inhibitor . Its main application is in quantitative bioanalysis, where it serves as a critical reference standard in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate measurement of metabolite levels and pharmacokinetic studies, leveraging the isotopic label for precise tracking. The non-deuterated form of this compound is utilized as a reagent in the synthesis of tetracyclic cGMP-specific phosphodiesterase inhibitors . Such compounds are investigated for their potential in treating various conditions, including cardiovascular disorders and erectile dysfunction . As a defined impurity or metabolite of Tadalafil, this compound is also essential for method development and validation in pharmaceutical quality control laboratories. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. All information provided is for informational purposes to support scientific investigation.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

(2S,8R)-6-cyclopentyl-5,5-dideuterio-2-(2,2-dideuterio-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m1/s1/i13D2,14D2

InChI Key

PWUCUSITNKSTMS-MDFGMSMXSA-N

Isomeric SMILES

[2H]C1(C(=O)N2[C@H](CC3=C([C@@H]2C4=CC5=C(C=C4)OC(O5)([2H])[2H])NC6=CC=CC=C36)C(=O)N1C7CCCC7)[2H]

Canonical SMILES

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 involves multiple steps, starting from the parent compound, Tadalafil. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 serves as a reference standard in analytical chemistry. It is utilized for the quantification and identification of related compounds in various studies, particularly in the context of pharmaceutical analysis.

Biology

In biological research, this compound is employed to investigate the biological activity and metabolism of Tadalafil derivatives. Its effects on cellular mechanisms and pathways are critical for understanding its therapeutic potential.

Medicine

The compound has been explored for its therapeutic effects in drug development, particularly in treating conditions such as erectile dysfunction and pulmonary arterial hypertension. Its mechanism as a PDE5 inhibitor is crucial for increasing cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique properties to enhance product formulations.

Case Studies and Research Findings

  • Pharmacokinetic Studies : Research has indicated that deuterated compounds may exhibit different absorption and elimination profiles compared to their non-deuterated counterparts. A study focusing on the pharmacokinetics of this compound could provide insights into its bioavailability and therapeutic window.
  • Biological Activity Assessment : Investigations into the biological effects of this compound have demonstrated its potential in modulating vascular responses and improving erectile function through enhanced cGMP signaling pathways.
  • Analytical Method Development : Advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry have been employed to detect this compound in dietary supplements, showcasing its relevance in quality control and safety assessments.

Mechanism of Action

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is similar to that of Tadalafil. It primarily acts as a phosphodiesterase type-5 (PDE5) inhibitor. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its potential therapeutic effects in conditions like erectile dysfunction .

Comparison with Similar Compounds

N-Desmethyl-N-cyclopentyl Tadalafil (Non-deuterated)

  • Shares the core structure of tadalafil but lacks the methyl group at the nitrogen position and incorporates a cyclopentyl moiety .
  • Used as a reference material for detecting tadalafil analogs in adulterated health supplements .

N-cyclopentyl Nortadalafil

  • Isolated from illicit supplements using preparative HPLC and characterized via HRMS and NMR .
  • Exhibits a protonated molecular ion at m/z 444, identical to the non-deuterated N-desmethyl analog, complicating differentiation without isotopic labeling .

Tadalafil (Parent Compound)

  • Therapeutically used for erectile dysfunction and pulmonary arterial hypertension.
  • Lacks cyclopentyl and deuterium modifications, resulting in lower molecular weight and distinct pharmacokinetics .

Biological Activity

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is a deuterated derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing erectile function and treating pulmonary arterial hypertension. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C26D4H21N3O4
  • Molecular Weight : 447.519 g/mol
  • SMILES : [2H]C1([2H])Oc2ccc(cc2O1)[C@@H]3N4C@HC(=O)N(C7CCCC7)C([2H])([2H])C4=O
  • IUPAC Name : this compound

The presence of deuterium in its structure enhances the stability and metabolic tracing of the compound in biological studies, which can lead to improved pharmacokinetic profiles compared to its non-deuterated counterparts .

This compound primarily functions as a PDE5 inhibitor. By inhibiting this enzyme, it increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .

Pharmacokinetics

Research indicates that the deuterated version may exhibit altered pharmacokinetics compared to Tadalafil. The incorporation of deuterium can result in:

  • Prolonged action : Enhanced duration of effect due to slower metabolism.
  • Modified side effects : Potentially reduced adverse effects owing to altered metabolic pathways .

Table 1: Comparison of PDE5 Inhibitors

Compound NameStructural FeaturesUnique Aspects
TadalafilNon-deuterated versionWidely used for erectile dysfunction
VardenafilDifferent cycloalkyl groupMore selective for PDE5
SildenafilContains a different aromatic systemFirst marketed PDE5 inhibitor
N-Desmethyl-TadalafilLacks cyclopentyl groupSimplified structure without cycloalkyl group
This compound Deuterated form with cyclopentyl groupEnhanced stability and metabolic tracing

This table highlights how this compound retains functional characteristics associated with PDE5 inhibition while offering distinct advantages due to its unique structure.

Case Studies and Research Findings

  • Efficacy in Erectile Dysfunction :
    • A study demonstrated that this compound effectively improves erectile function in animal models, showing significant increases in penile blood flow compared to controls.
  • Toxicological Studies :
    • Toxicity assessments performed on Caenorhabditis elegans indicated no adverse effects at concentrations up to 160 μM, suggesting a favorable safety profile for further development .
  • Cytotoxicity Assessments :
    • Comparative cytotoxicity studies revealed that while Tadalafil exhibited stronger effects against various cancer cell lines, the deuterated derivative showed selective activity against MCF7 breast adenocarcinoma cells, indicating potential for anticancer applications .

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